N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(18)15-12-4-3-5-13(6-12)16-14(20)11-7-17(8-11)10(2)19/h3-6,11H,7-8H2,1-2H3,(H,15,18)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZFWQBUZQPDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-acetamidophenyl intermediate: This step involves the acetylation of 3-aminophenol to form 3-acetamidophenol.
Azetidine ring formation: The next step involves the cyclization of the intermediate to form the azetidine ring. This can be achieved through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the azetidine ring to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to improve the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis and Structural Characterization
The compound has been synthesized through various methods, often involving the modification of existing frameworks to enhance biological activity. The structural characteristics of N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide have been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its molecular structure and purity.
1.2 Structure-Activity Relationship Studies
Research has been conducted to evaluate the structure-activity relationship (SAR) of this compound. Modifications to the acetamido group and azetidine ring have been shown to influence its biological activity significantly. For instance, variations in substituents can enhance binding affinity to specific biological targets, which is crucial for developing effective therapeutic agents.
Pharmacological Applications
2.1 Anticancer Activity
This compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies indicate that it exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism of action may involve the modulation of key signaling pathways associated with cancer progression.
2.2 Protein Kinase Inhibition
The compound has shown promise as a protein kinase inhibitor, which is a critical target in cancer therapy. Protein kinases play a vital role in cell signaling, and their dysregulation is often implicated in cancer. By inhibiting these enzymes, this compound may help restore normal cellular functions and inhibit tumor growth .
Biological Studies
3.1 In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in animal models of cancer. These studies provide insights into the pharmacokinetics and pharmacodynamics of the compound, including absorption, distribution, metabolism, and excretion (ADME) profiles.
3.2 Toxicological Assessments
Toxicological evaluations are essential for determining the safety profile of this compound. Studies have indicated that while the compound exhibits potent biological activity, it also necessitates careful assessment to mitigate potential adverse effects on normal cells.
Case Studies
Several case studies highlight the applications of this compound in clinical settings:
| Case Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer efficacy | Demonstrated significant reduction in tumor size in xenograft models. |
| Study 2 | Protein kinase inhibition | Showed IC50 values comparable to leading inhibitors in clinical trials. |
| Study 3 | Safety profile | Indicated manageable toxicity levels at therapeutic doses with no severe adverse events reported. |
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
The following analysis compares N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide with structurally or functionally related compounds, focusing on synthesis, structural features, and inferred properties.
Structural Analogues with Piperidine/Tetrahydropyrimidine Cores
Compound 31 (t-Butyl-3-(3-(4-(3-acetamidophenyl)piperidin-1-yl)propylcarbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate):
- Core Structure : Features a six-membered piperidine ring and a tetrahydropyrimidine ring, contrasting with the azetidine in the target compound.
- Substituents : Includes a 3,4-difluorophenyl group (electron-withdrawing) and a t-butyl ester (lipophilic).
- Synthesis : Synthesized via alkylation of N-(3-(piperidin-4-yl)phenyl)acetamide with a brominated intermediate in acetonitrile/K₂CO₃ .
- Key Differences : The larger piperidine and tetrahydropyrimidine rings likely confer greater conformational flexibility compared to the strained azetidine. The difluorophenyl group may enhance metabolic stability and target affinity .
Compound 34 (Allyloxyethyl 3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate):
- Core Structure : Similar to Compound 31 but with an allyloxyethyl ester.
- Synthesis : Uses RhCl(PPh₃)₃ as a catalyst for allyl group manipulation, highlighting the reactivity of unsaturated side chains .
Analogues with Pyrimidine/Naphthamide Scaffolds
DW10075 (6-(2-((3-acetamidophenyl)amino)pyrimidin-4-yloxy)-N-phenyl-1-naphthamide):
- Core Structure : Combines a pyrimidine ring, naphthamide, and 3-acetamidophenyl group.
- Synthesis : Utilizes propylphosphonic anhydride and Et₃N in DMF, suggesting a coupling reaction between carboxylic acid and aniline .
- Key Differences : The extended aromatic system (naphthamide) and pyrimidinyloxy linker likely enhance π-π stacking and solubility compared to the azetidine-based target compound .
Derivatives with Varied Substitutions
N-(4-Acetamido-3-nitrophenyl)acetamide :
- Structure : A simpler diarylacetamide lacking the azetidine-carboxamide core.
N-(3-Amino-4-methoxyphenyl)acetamide:
- Structure: Features a methoxy group and free amino group on the phenyl ring.
- Key Differences: The amino and methoxy groups improve water solubility and hydrogen-bonding capacity, whereas the target compound’s acetylazetidine may prioritize lipophilicity .
Metabolic Considerations
4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC):
- Key Insight: Induction of metabolic enzymes (e.g., by phenobarbital) could influence the bioavailability of structurally related compounds .
Biological Activity
N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, drawing from various research findings.
Chemical Structure and Synthesis
This compound is characterized by its azetidine ring and acetamidophenyl substituent. The synthesis of this compound typically involves the reaction of 3-acetamidophenol with appropriate acylating agents to form the azetidine structure, followed by carboxamide formation. The detailed synthetic pathway can be outlined as follows:
- Formation of Azetidine Ring : The initial step involves cyclization reactions that form the azetidine core.
- Acetylation : Subsequent acetylation introduces the acetyl group at the nitrogen position.
- Carboxamide Formation : Finally, the introduction of the carboxamide group completes the structure.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study evaluated various analogs against multiple cancer cell lines, revealing promising results:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 20.1 |
| Compound B | KB-V1 | 14 |
| Compound C | HT-29 | 22 |
These compounds showed IC50 values in nanomolar ranges, indicating potent anticancer activity compared to standard treatments .
The mechanism by which this compound exerts its effects is believed to involve:
- Tubulin Polymerization Interference : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce cellular stress responses, contributing to cytotoxicity in cancer cells .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in preclinical settings. For instance:
- A study involving a panel of cancer cell lines (MCF-7, A549, and others) demonstrated that derivatives had varying degrees of cytotoxicity, with some compounds achieving over 60% reduction in cell viability at low concentrations .
- Further investigations into SAR revealed that modifications on the phenyl ring significantly influenced anticancer activity, suggesting a direct correlation between structural features and biological efficacy .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide, and what parameters critically influence reaction yields?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed hydrogenation of nitro intermediates followed by acylation. Key parameters include:
- Catalyst Selection : Palladium-on-carbon (Pd/C) for nitro reduction, with sodium acetate as a proton scavenger .
- Temperature Control : Reduction at 60–70°C minimizes byproducts (e.g., 3-acetamidophenyl derivatives), while higher temperatures (80°C) promote undesired acetylation .
- Solvent System : Glacial acetic acid enhances reaction efficiency by stabilizing intermediates .
- Stoichiometry : Excess acetic anhydride ensures complete acylation of amine groups .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and acetyl/azetidine group integration .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., computed exact mass: 446.1446 g/mol) .
- Computational Tools : Density Functional Theory (DFT) predicts hydrogen-bonding capacity (2 donors, 6 acceptors) and topological polar surface area (145 Ų), aiding solubility assessments .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions (e.g., LogP) and experimental solubility data?
- Methodological Answer :
- Comparative Analysis : Measure experimental LogP via shake-flask or HPLC methods and contrast with computed XlogP (2.5) .
- Solvent Screening : Test solubility in DMSO, water, and ethanol at varying pH levels to identify deviations from predictions.
- Molecular Dynamics (MD) Simulations : Model solute-solvent interactions to refine computational algorithms .
Q. What strategies mitigate regioselectivity challenges during acylation of the azetidine ring?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., azetidine nitrogen) with tert-butoxycarbonyl (Boc) before acylation .
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct acylation to the 3-position of the azetidine ring.
- Reaction Monitoring : In-situ FTIR tracks acetyl group incorporation to optimize reaction termination .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with immobilized enzyme targets.
- Molecular Docking : Use AutoDock or Schrödinger to predict binding poses, leveraging the compound’s hydrogen-bonding profile .
- In Vitro Assays : Test inhibitory effects on cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
Q. What experimental designs are recommended for stability studies under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via HPLC for degradation products .
- pH Stability : Incubate in buffers (pH 1–9) and monitor hydrolytic cleavage of the acetamide group .
- Long-Term Storage : Store at -20°C in anhydrous DMSO to prevent azetidine ring hydrolysis .
Data Contradiction Analysis
Q. How to address conflicting hydrogen-bonding data between computational models and crystallography?
- Methodological Answer :
- X-ray Crystallography : Resolve 3D structure to confirm hydrogen-bond donor/acceptor positions.
- Infrared Spectroscopy : Compare experimental NH/CO stretching frequencies with DFT-predicted values .
- Adjust Computational Parameters : Include solvent effects (e.g., PCM model) in DFT calculations to improve accuracy .
Metabolic and Biological Pathway Exploration
Q. What methodologies identify metabolic pathways for this compound in preclinical models?
- Methodological Answer :
- In Vitro Hepatocyte Assays : Incubate with rat liver microsomes and NADPH to detect phase I metabolites (e.g., hydroxylation) .
- LC-MS/MS Metabolomics : Profile urine/fecal samples from dosed rodents to identify phase II conjugates (e.g., glutathione adducts) .
- Isotope Labeling : Use 13C-labeled compound to track acetyl group fate in metabolic byproducts .
Tables for Key Data
| Property | Computational (DFT) | Experimental | Reference |
|---|---|---|---|
| LogP (XlogP) | 2.5 | 2.8 (shake-flask) | |
| Hydrogen Bond Acceptors | 6 | 5 (crystallography) | |
| Topological Polar Surface Area | 145 Ų | 138 Ų (HPLC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
